molecular formula C16H18N2O4 B087320 alpha-Allyl-alpha-allophanyl-gamma-butyrolactone CAS No. 14305-86-3

alpha-Allyl-alpha-allophanyl-gamma-butyrolactone

Cat. No. B087320
CAS RN: 14305-86-3
M. Wt: 302.32 g/mol
InChI Key: UOGZEWXYSLFAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is a chemical compound that belongs to the class of gamma-butyrolactones. It is a potent bioactive molecule that has been extensively studied for its various applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.

Mechanism Of Action

The mechanism of action of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been found to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. Additionally, alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been found to possess potent anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-Allyl-alpha-allophanyl-gamma-butyrolactone in lab experiments is its potent bioactivity. This compound has been found to exhibit a wide range of effects, making it a promising candidate for further research. However, one of the limitations of using alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is its relatively complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments.

Future Directions

There are many potential future directions for research on alpha-Allyl-alpha-allophanyl-gamma-butyrolactone. For example, further studies could focus on the development of new cancer therapies based on this compound. Additionally, research could be conducted to investigate the potential use of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone as a treatment for various inflammatory disorders. Finally, more research could be conducted to elucidate the mechanism of action of this compound, which could lead to the development of new drugs with similar effects.

Synthesis Methods

The synthesis of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone involves the condensation of gamma-butyrolactone with allyl alcohol and allophanic acid. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, such as chromatography or recrystallization.

Scientific Research Applications

Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been extensively studied for its various applications in scientific research. It has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory disorders.

properties

CAS RN

14305-86-3

Product Name

alpha-Allyl-alpha-allophanyl-gamma-butyrolactone

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

5-methyl-2-oxo-N-(phenylcarbamoyl)-3-prop-2-enyloxolane-3-carboxamide

InChI

InChI=1S/C16H18N2O4/c1-3-9-16(10-11(2)22-14(16)20)13(19)18-15(21)17-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H2,17,18,19,21)

InChI Key

UOGZEWXYSLFAPS-UHFFFAOYSA-N

SMILES

CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=CC=C2

synonyms

AAAAGBL
alpha-allyl-alpha-allophanyl-gamma-butyrolactone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.